![molecular formula C21H20O7S B2448758 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate CAS No. 610760-41-3](/img/structure/B2448758.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
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Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C21H20O7S and its molecular weight is 416.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- A derivative of the compound showed potential in inhibiting human colon cancer cells. This was demonstrated through a clonogenic long-term survival assay against HCT116 human colon cancer cells, revealing significant anti-cancer ability with a GI50 value of 24.9 μM (Seunghyun Ahn et al., 2020).
Antibacterial and Antifungal Activity
- Research indicates antibacterial and antifungal properties in related compounds. In one study, compounds synthesized from derivatives exhibited substantial antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as against fungi (M. Abbasi et al., 2016).
- Another study showed that specific tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one demonstrated significant antimicrobial activity (R. Shinde, V. A. Adole, Bapusonu Jagdale, 2021).
Enzyme Inhibition
- Some derivatives of the compound have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, important in the context of metabolic disorders and neurological conditions (M. Abbasi et al., 2019).
Molecular Structure and Computational Analysis
- The molecular structure and electronic properties of related compounds have been extensively studied. Density Functional Theory (DFT) calculations have been used to determine geometric parameters, and Time-Dependent DFT (TD-DFT) for electronic properties (Rahul Ashok Shinde et al., 2020).
Inhibitors of B-Raf Kinase
- Novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin were synthesized and found to be effective inhibitors of B-Raf kinase, with implications in cancer treatment (Yu-Shun Yang et al., 2012).
properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7S/c1-3-4-14-9-15-19(11-18(14)28-29(2,23)24)27-12-16(21(15)22)13-5-6-17-20(10-13)26-8-7-25-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNEMOLKLVAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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